Divergent Anti-HCV Activity: 2'-C-Methylcytidine Shows Potent Inhibition, 3'-C-Methylcytidine Does Not
2'-C-Methylcytidine (NM107) demonstrates potent inhibition of HCV replication with an EC50 of 1.85 μM in wild-type replicon cells [1]. In contrast, 3'-C-methylcytidine is not recognized as a substrate by HCV NS5B polymerase and lacks comparable antiviral activity. The 3'-methyl substitution prevents productive incorporation into viral RNA, rendering the compound unsuitable for HCV antiviral applications.
| Evidence Dimension | Anti-HCV Activity (EC50) |
|---|---|
| Target Compound Data | Not active / Not reported |
| Comparator Or Baseline | 2'-C-Methylcytidine (NM107): EC50 = 1.85 μM |
| Quantified Difference | >100-fold difference in potency (inference from lack of activity) |
| Conditions | HCV wild-type replicon cell assay |
Why This Matters
Researchers requiring HCV inhibitory activity must select 2'-C-methylcytidine; 3'-C-methylcytidine is structurally unsuitable for this application and will not substitute.
- [1] MedChemExpress. NM107 (2'-C-Methylcytidine) - EC50 = 1.85 μM in wild-type replicon cells. View Source
